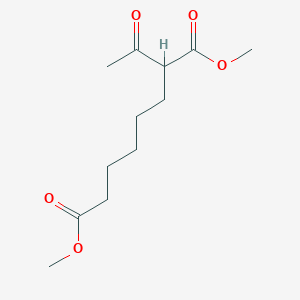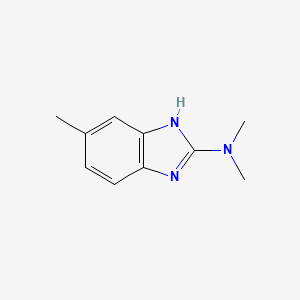
2,3-Dibromoheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromoheptane is an organic compound with the molecular formula C7H14Br2. It is a dibromoalkane, which means it contains two bromine atoms attached to a heptane backbone. This compound is of interest in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromoheptane can be synthesized through the bromination of heptene. The reaction typically involves the addition of bromine (Br2) to the double bond of heptene in the presence of a solvent like dichloromethane. The reaction conditions are usually mild, and the process is relatively straightforward .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromoheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Elimination Reactions: Heating this compound with a strong base can lead to the formation of alkenes through the elimination of hydrogen bromide (HBr).
Reduction Reactions: The compound can be reduced to heptane by using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Reduction: Zinc in acetic acid or catalytic hydrogenation can be used.
Major Products
Substitution: Products include alcohols, ethers, or other substituted heptanes.
Elimination: The major product is heptene.
Reduction: The major product is heptane.
Scientific Research Applications
2,3-Dibromoheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biological molecules.
Medicine: Research into its potential use in drug development is ongoing.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromoheptane in chemical reactions involves the cleavage of the carbon-bromine bonds. In substitution reactions, nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new bonds. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of HBr .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromopentane: Similar structure but with a shorter carbon chain.
2,3-Dibromohexane: Similar structure but with a six-carbon chain.
1,2-Dibromoheptane: Bromine atoms are on adjacent carbons.
Uniqueness
2,3-Dibromoheptane is unique due to its specific positioning of bromine atoms on the second and third carbons of the heptane chain. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other dibromoalkanes.
Properties
CAS No. |
21266-88-6 |
|---|---|
Molecular Formula |
C7H14Br2 |
Molecular Weight |
257.99 g/mol |
IUPAC Name |
2,3-dibromoheptane |
InChI |
InChI=1S/C7H14Br2/c1-3-4-5-7(9)6(2)8/h6-7H,3-5H2,1-2H3 |
InChI Key |
JEFHWRMJALOCDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


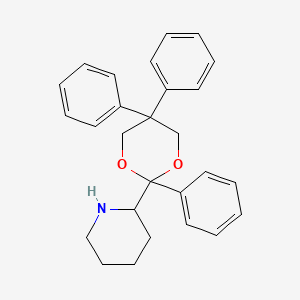
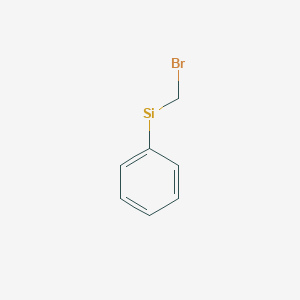
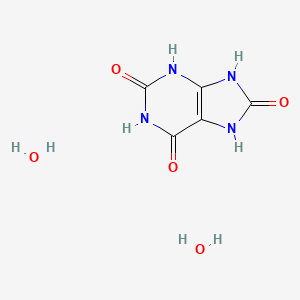
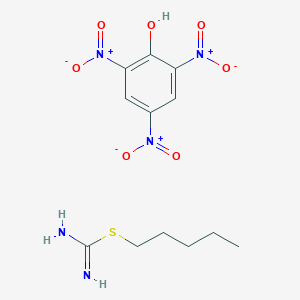
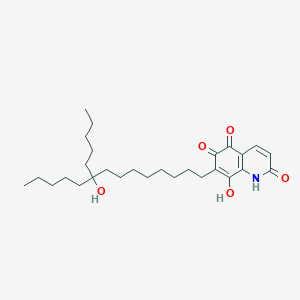
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
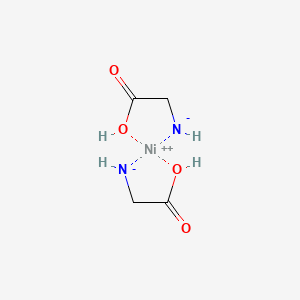

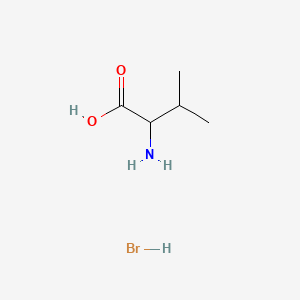

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)

